Lck Inhibitor -

Lck Inhibitor

Catalog Number: EVT-283856
CAS Number:
Molecular Formula: C31H30N8O
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase belonging to the Src family. [, , , , , , ] It plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and function. [, , , , , , , ] Lck inhibitors are a class of chemical compounds that specifically target and block the activity of Lck. [, , , , , ]

Future Directions
  • Developing highly selective inhibitors: Minimizing off-target effects on other kinases is crucial for improving the safety and efficacy of Lck inhibitors. [, , , ]
  • Exploring alternative mechanisms of action: Targeting Lck through approaches other than ATP-competitive inhibition, such as PROTACs (proteolysis-targeting chimeras), might offer advantages in terms of efficacy and duration of action. [, , ]
  • Investigating combination therapies: Combining Lck inhibitors with other therapeutic agents might enhance their effectiveness in treating complex diseases like cancer and autoimmune disorders. [, ]

Dasatinib

Compound Description: Dasatinib is a potent, multi-target tyrosine kinase inhibitor approved for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It exhibits inhibitory activity against various kinases, including LCK, ABL1, KIT, and DDR1. []

Saracatinib

Compound Description: Saracatinib is another tyrosine kinase inhibitor with potent activity against Src family kinases, including LCK. [] It has been investigated for its potential in treating various cancers and inflammatory diseases.

4-amino-5-(methylphenyl)-7-(tert-butyl)pyrazolo[3, 4-d]pyrimidine

Compound Description: This compound belongs to the pyrazolopyrimidine class, which represents one of the earliest and most widely studied groups of Lck inhibitors. [, , ]

Relevance: The compound highlights the significance of the pyrazolopyrimidine scaffold in designing Lck inhibitors. [, , ] Its use in early research helped establish the foundation for developing more potent and selective Lck inhibitors.

4-amino-6-benzimidazole-pyrimidines

Compound Description: This class of compounds represents a novel series of Lck inhibitors with promising activity. [] 3D-QSAR studies have revealed key structural features contributing to their inhibitory activity, guiding further development of potent derivatives. []

Relevance: The emergence of 4-amino-6-benzimidazole-pyrimidines demonstrates the ongoing exploration of novel scaffolds for Lck inhibition. [] Their unique structural features compared to earlier Lck inhibitors contribute to the diverse pharmacological toolkit for targeting Lck.

2-amino-benzothiazole-6-anilide Derivatives

Compound Description: This group of compounds comprises a series of P56 LCK inhibitors. [, ] Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations have identified critical substitutions on the 2-amino and 6-anilide positions influencing their activity. [, ]

Relevance: These derivatives underscore the importance of understanding structure-activity relationships for developing potent Lck inhibitors. [, ] Modifications on specific positions of this scaffold can significantly impact their inhibitory activity, providing valuable insights for future drug design.

BMS-238497

Compound Description: BMS-238497 is a novel and potent Lck inhibitor featuring an imidazo[1,5-a]quinoxalin-4-one ring system. [] Its synthesis highlights a new efficient method for constructing this specific heterocyclic core. []

Relevance: BMS-238497 demonstrates the successful application of rational drug design in identifying potent Lck inhibitors. [] The novel synthesis method used for its production contributes significantly to medicinal chemistry efforts in this field.

2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones

Compound Description: This class of compounds represents orally active Lck inhibitors. [] Optimization of this scaffold through rational drug design and molecular modeling has resulted in inhibitors with nanomolar cellular activity and in vivo efficacy comparable to cyclosporin A. []

Relevance: The development of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones addresses the need for orally bioavailable Lck inhibitors with good drug-like properties. [] Their improved pharmacological profiles compared to earlier generations highlight the continuous progress in Lck inhibitor development.

Pamapimod (6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one)

Compound Description: Pamapimod is a potent and selective p38α inhibitor that emerged from a research program initially focused on Lck inhibitors. [] Its discovery exemplifies the potential for identifying new therapeutic leads from existing kinase inhibitor libraries.

Relevance: Though primarily a p38α inhibitor, Pamapimod’s origin highlights the close relationship between different kinase families and the possibility of scaffold hopping for developing inhibitors targeting closely related kinases like Lck. []

Source and Classification

Lck inhibitors can be classified based on their chemical structure and mechanism of action. They include small molecules such as AMG-47a, A-770041, and various benzothiazole derivatives. These compounds can be categorized into two main classes:

  • Competitive inhibitors: Compete with ATP for binding to the active site of Lck.
  • Allosteric inhibitors: Bind to sites other than the active site, causing conformational changes that reduce Lck activity.
Synthesis Analysis

The synthesis of Lck inhibitors involves various organic chemistry techniques, often starting from simple aromatic compounds. For instance, AMG-47a was synthesized through a multi-step process involving:

  1. Formation of an aminoquinazoline core: This is achieved through cyclization reactions.
  2. Modification of functional groups: To enhance potency and selectivity.
  3. Purification: Using chromatography techniques to isolate the final product.

Benzothiazole derivatives were synthesized using virtual screening techniques followed by structure-activity relationship studies to optimize their inhibitory effects against Lck .

Molecular Structure Analysis

The molecular structure of Lck inhibitors typically features a core scaffold that allows for interaction with the ATP-binding site of the enzyme. For example:

  • AMG-47a has a complex structure that includes an aminoquinazoline ring, which is essential for its binding affinity.
  • Structural analysis often reveals key interactions such as hydrogen bonds and hydrophobic interactions with specific residues in the Lck active site.

The three-dimensional conformation of Lck can be influenced by phosphorylation states at specific tyrosine residues (e.g., Y394), which modulate its activity and interaction with inhibitors .

Chemical Reactions Analysis

Lck inhibitors primarily undergo reversible binding interactions with the enzyme. The chemical reactions involved include:

  • Phosphorylation reactions: Inhibitors prevent the phosphorylation of downstream targets by blocking Lck's activity.
  • Dephosphorylation: The presence of phosphatases can reverse the effects of Lck inhibition, highlighting the dynamic nature of these interactions.

For instance, A-770041 has been shown to inhibit the phosphorylation of Lck in T-cells, thus affecting downstream signaling pathways critical for T-cell activation .

Mechanism of Action

Lck inhibitors exert their effects by disrupting the phosphorylation cascade initiated by T-cell receptor engagement. The mechanism can be summarized as follows:

  1. Inhibition of ATP binding: By occupying the active site or allosteric sites, these compounds prevent ATP from binding to Lck.
  2. Reduction in downstream signaling: This leads to decreased activation of key signaling pathways such as Erk1/2 and Akt, which are essential for TGF-beta production in regulatory T-cells.
  3. Modulation of immune responses: By inhibiting Lck, these compounds can alter T-cell activation and proliferation, making them potential therapeutic agents for conditions like cancer and autoimmune diseases .
Physical and Chemical Properties Analysis

The physical properties of Lck inhibitors vary depending on their chemical structure but generally include:

  • Solubility: Many are designed to be soluble in biological fluids to facilitate oral bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for effective therapeutic use.

For example, AMG-47a has been characterized for its solubility and stability, which are critical for its efficacy in vivo .

Applications

Lck inhibitors have a wide range of applications in scientific research and clinical settings:

  • Cancer therapy: Targeting Lck can inhibit tumor growth by modulating immune responses against tumors.
  • Autoimmune diseases: By suppressing aberrant T-cell activation, these compounds may offer therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis.
  • Research tools: They serve as valuable tools for studying T-cell biology and signal transduction pathways.

Properties

Product Name

Lck Inhibitor

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one

Molecular Formula

C31H30N8O

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

Solubility

Soluble in DMSO

Synonyms

TC-S 7003; TC S 7003; TCS 7003; TC-S-7003; TCS7003; TCS-7003;

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.